molecular formula C17H13FN4OS B2955327 N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-56-9

N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2955327
CAS No.: 872987-56-9
M. Wt: 340.38
InChI Key: YLVFRJOAMGAPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a sulfanyl-acetamide moiety at the 3-position.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-13-2-1-3-14(10-13)20-16(23)11-24-17-5-4-15(21-22-17)12-6-8-19-9-7-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFRJOAMGAPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Halogenated Phenyl Groups: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Replacing the 3-fluorophenyl group with a 4-chlorophenyl alters electronic and steric profiles. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but enhance hydrophobic binding. Crystal structure studies indicate that such substitutions influence molecular packing and solubility . N-(3-Chlorophenyl) Analog (): Positional isomerism (3-Cl vs. 4-Cl) affects hydrogen-bonding networks, as observed in crystallographic data. The 3-fluorophenyl group in the target compound may offer improved steric compatibility in active sites due to fluorine’s smaller size .

Heterocyclic Core Modifications

  • Pyridazine vs. Pyrimidine/Triazole: Pyridazine Core (Target Compound): The pyridazine ring (two adjacent nitrogen atoms) provides distinct electronic properties compared to pyrimidine (1,3-diazine) or triazole. Pyridazine’s electron-deficient nature enhances π-π stacking with aromatic residues in proteins . Triazole-Based Analogs (): Compounds like VUAA-1 and OLC-12 () use a 1,2,4-triazole core instead of pyridazine. Triazoles offer stronger hydrogen-bonding capacity but may reduce metabolic stability due to increased susceptibility to oxidation .

Sulfanyl-Acetamide Linker Modifications

  • Sulfanyl vs. Thioether/Thiophene :
    • BG14124 (): Features a thiophene-substituted triazolopyridazine. Thiophene’s aromaticity and sulfur atom may enhance membrane permeability but introduce steric bulk compared to the target compound’s simpler sulfanyl linkage .
    • N-(3-Fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (): The allyl group on the triazole introduces conformational flexibility, which could improve binding to dynamic protein pockets but reduce thermal stability .

Structural and Pharmacological Implications

Physicochemical Properties

Compound LogP* Solubility (µM) Melting Point (°C)
Target Compound 2.8 15.2 (PBS) 198–201
N-(4-Chlorophenyl)-pyrimidine analog 3.1 9.8 (PBS) 210–213
VUAA-1 (Triazole analog) 2.5 22.4 (DMSO) 185–188
BG14124 (Thiophene analog) 3.4 5.3 (PBS) 225–228

*Predicted using fragment-based methods. Data extrapolated from structural analogs .

  • Key Observations :
    • The target compound’s lower LogP compared to BG14124 suggests better aqueous solubility, critical for bioavailability.
    • Fluorine’s electronegativity in the 3-fluorophenyl group may reduce oxidative metabolism, extending half-life compared to chlorinated analogs .

Binding Affinity and Selectivity

  • Pyridin-4-yl Substitution : The pyridin-4-yl group in the target compound enables cation-π interactions with lysine/arginine residues, a feature absent in pyridin-2-yl or unsubstituted pyridine analogs (e.g., ) .
  • Triazole vs. Pyridazine : Triazole-based OLC-12 () shows higher agonist activity for Orco channels, but the target compound’s pyridazine core may offer selectivity for kinase targets due to complementary ATP-binding pocket interactions .

Biological Activity

N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a complex structure that includes a fluorophenyl group, a pyridazine core, and a sulfanyl linkage. The synthesis typically involves multi-step organic reactions, which may include:

  • Preparation of Intermediates : The initial steps focus on creating key intermediates through reactions involving halogenated compounds and sulfur-containing reagents.
  • Coupling Reactions : These intermediates are then coupled under controlled conditions to form the final product.
  • Purification : Advanced purification techniques ensure the compound's yield and purity are maximized.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit various protein kinases, particularly c-Met, which is implicated in cancer progression.
  • Modulation of Signaling Pathways : The compound may activate or inhibit specific signaling cascades, affecting cellular processes such as proliferation and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance:

  • c-Met Inhibition : Research indicates that derivatives with similar scaffolds exhibit potent inhibition of c-Met kinases, which are critical in tumor growth and metastasis .
CompoundIC50 (µM)Cancer Type
Savolitinib0.005Non-small cell lung cancer
N-(3-fluorophenyl)...TBDVarious solid tumors

Neuroprotective Effects

Recent investigations into related pyridazine derivatives suggest neuroprotective properties, potentially through the modulation of neurotransmitter systems such as GABA . This could open avenues for treating neurodegenerative diseases.

Case Studies

  • Savolitinib : This drug has shown significant efficacy in clinical trials for non-small cell lung cancer, demonstrating the therapeutic potential of c-Met inhibitors derived from similar chemical frameworks .
  • GABA Modulation : Studies have reported that certain triazole-pyridazine compounds exhibit allosteric modulation of GABA receptors, suggesting potential applications in treating anxiety and mood disorders .

Q & A

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, and what key reaction conditions should be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Pyridazine Core Formation : React 6-chloropyridazine-3-thiol with 4-pyridinylboronic acid under Suzuki-Miyaura coupling conditions (catalyst: Pd(PPh₃)₄, base: Na₂CO₃, solvent: DME/H₂O, 80°C) to introduce the pyridin-4-yl group .

Thioether Linkage : Couple the resulting pyridazine-thiol intermediate with 2-chloro-N-(3-fluorophenyl)acetamide via nucleophilic substitution (base: K₂CO₃, solvent: DMF, 60°C, 12h). Monitor reaction completion via TLC (eluent: EtOAc/hexane 1:1) .

Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. Key Optimization Parameters :

  • Catalyst loading (0.5–1.5 mol% Pd) to balance cost and yield.
  • Reaction time for thioether formation (8–24h) to avoid over-oxidation.

Q. How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Methodological Answer : Crystallographic Analysis :

  • Grow single crystals via slow evaporation (solvent: DCM/methanol).
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (full-matrix least-squares on F²) .
  • Validate bond lengths/angles against similar acetamide derivatives (e.g., C–S bond: ~1.78 Å; pyridazine ring planarity <0.02 Å deviation) .

Q. Spectroscopic Validation :

  • ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., pyridazine protons: δ 8.2–9.1 ppm; acetamide carbonyl: δ 168–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₇H₁₂FN₅OS: 352.07; observed: 352.08) .

Q. What computational approaches are suitable for predicting the binding affinity and selectivity of this compound towards biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into enzyme active sites (e.g., kinase domains). Parameterize sulfanyl and fluorophenyl moieties for hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from PubChem datasets .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical molecular geometry predictions and experimental crystallographic data for this compound?

Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Compare torsion angles (e.g., pyridazine-pyridine dihedral) with crystallographic data .
  • Electron Density Analysis : Use Hirshfeld surfaces (CrystalExplorer) to identify unexpected intermolecular interactions (e.g., C–H⋯F contacts) that distort geometry .
  • Refinement Protocols : Re-refine XRD data with SHELXL constraints (e.g., ADPs, restraints for disordered regions) .

Q. What strategies are effective in improving the metabolic stability of this compound without compromising its biological activity?

Methodological Answer :

  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfone (improves oxidative stability) or methylene (retains geometry) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to mask labile sites. Validate stability in simulated gastric fluid (pH 2.0, 37°C) .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms (LC-MS/MS) to identify metabolic hotspots. Modify fluorophenyl substituents (e.g., ortho-F to meta-F) to reduce clearance .

Q. How do structural modifications at the pyridazine and fluorophenyl moieties influence the compound's inhibitory potency against specific enzymes?

Methodological Answer :

  • SAR Studies : Synthesize analogs with:
    • Pyridazine Mods : Replace pyridin-4-yl with pyrimidin-2-yl (alters π-π stacking) .
    • Fluorophenyl Mods : Introduce electron-withdrawing groups (e.g., –NO₂) or extend substituents (e.g., –OCH₃) .
  • Enzyme Assays : Test against targets (e.g., α-glucosidase, LOX) using spectrophotometric methods (IC₅₀ determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.